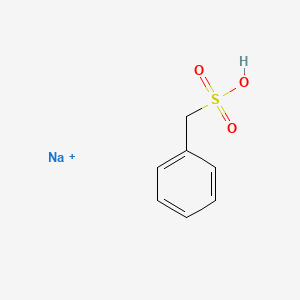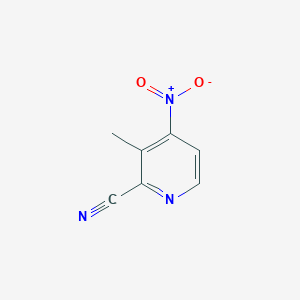
1H-pyrazol-5-ylurea
Übersicht
Beschreibung
1H-pyrazol-5-ylurea is a chemical compound with a fused pyrazole and urea structure. It belongs to the class of pyrazole derivatives, which have diverse applications in medicinal chemistry, agrochemicals, and materials science. The compound’s molecular formula is typically C₃H₄N₄O .
Synthesis Analysis
The synthesis of 1H-pyrazol-5-ylurea involves several methods, including condensation reactions between pyrazole derivatives and urea or its derivatives. One common approach is the reaction of 1H-pyrazole-5-carboxamide with an isocyanate or carbodiimide, leading to the formation of the desired 1H-pyrazol-5-ylurea. Researchers have explored various synthetic routes to optimize yields and purity.
Molecular Structure Analysis
The molecular structure of 1H-pyrazol-5-ylurea consists of a pyrazole ring fused with a urea moiety. The nitrogen atoms in the pyrazole ring and urea group play crucial roles in its biological activity. Analytical techniques such as ¹H NMR , mass spectrometry, and elemental analysis confirm the compound’s structure.
Chemical Reactions Analysis
1H-pyrazol-5-ylurea exhibits reactivity typical of both pyrazoles and ureas. It can participate in nucleophilic substitution reactions, form hydrogen bonds, and undergo cyclization reactions. Researchers have explored its reactivity with various electrophiles and nucleophiles to understand its chemical behavior.
Physical And Chemical Properties Analysis
- Melting Point : The compound typically melts in the range of 150°C to 180°C .
- Solubility : It is moderately soluble in organic solvents like acetone , methanol , and ethyl acetate .
- Stability : 1H-pyrazol-5-ylurea is stable under ambient conditions but may degrade upon exposure to strong acids or bases.
Safety And Hazards
- Toxicity : While toxicity data may vary, it is essential to handle 1H-pyrazol-5-ylurea with care. Always follow safety protocols when working with chemical compounds.
- Environmental Impact : Assess its environmental persistence and potential impact on ecosystems.
Zukünftige Richtungen
1H-pyrazol-5-ylurea holds promise as a scaffold for designing novel fungicides, insecticides, or other bioactive molecules. Researchers should explore its derivatives, optimize synthetic routes, and investigate its broader applications. Additionally, studies on its environmental fate and safety profiles are crucial for sustainable development.
Eigenschaften
IUPAC Name |
1H-pyrazol-5-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c5-4(9)7-3-1-2-6-8-3/h1-2H,(H4,5,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEGRAIWWBXIRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625811 | |
| Record name | N-1H-Pyrazol-5-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-pyrazol-5-ylurea | |
CAS RN |
67803-87-6 | |
| Record name | N-1H-Pyrazol-5-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-Chloro-9h-pyrido[3,4-b]indol-8-amine](/img/structure/B1628993.png)

![Benzenediazonium, 4-[(2-hydroxyethyl)methylamino]-, (T-4)-tetrachlorozincate(2-) (2:1)](/img/structure/B1628997.png)


![1-(Benzo[b]thiophen-2-yl)-2-methylpropan-1-ol](/img/structure/B1629001.png)



![[4'-(Methylsulfonyl)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B1629007.png)